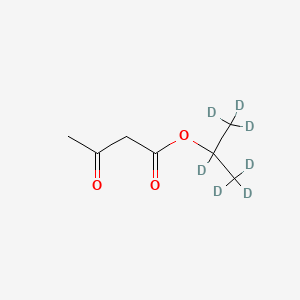

Isopropyl Acetoacetate-d7

Description

The Strategic Role of Isotopic Labeling in Elucidating Complex Chemical and Biological Phenomena

Isotopic labeling is a technique used to trace the journey of an atom or a group of atoms through a reaction or a metabolic pathway. chemicalbook.com By replacing a specific atom in a molecule with its isotope, scientists can follow the labeled molecule through complex transformations, providing a clear view of dynamic processes at a molecular level. chemicalbook.comclearsynth.com Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are particularly valuable because they are non-radioactive, making them safe for a wide array of studies, including those in living organisms. Current time information in Bangalore, IN.

The applications of this technique are vast. In metabolic research, isotopically labeled compounds allow scientists to map metabolic pathways, quantify the flux of metabolites, and understand how nutrients are processed within a cell. cymitquimica.comchemball.com In pharmaceutical development, deuterium labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, which can help in designing more stable and effective medications. buchem.comCurrent time information in Bangalore, IN. Furthermore, isotopic labeling is crucial for elucidating reaction mechanisms, as the change in mass can influence reaction rates, an effect that provides deep mechanistic insights. nih.govgoogle.com

Conceptual Frameworks for Deuterium Integration in Mechanistic and Analytical Studies

The integration of deuterium into organic molecules is primarily leveraged in two key conceptual frameworks: its effect on reaction kinetics and its utility as an internal standard in quantitative analysis.

Mechanistic Studies and the Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond at the same position. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.gov By strategically placing deuterium atoms at specific sites in a molecule and measuring the change in reaction rate, chemists can determine whether a particular C-H bond is broken in the rate-determining step of a reaction. This provides powerful evidence for a proposed reaction mechanism. tcichemicals.comnih.gov

Analytical Studies and Internal Standards: In analytical techniques like mass spectrometry (MS), precise and accurate quantification is paramount. lgcstandards.com However, sample preparation and instrument variability can introduce errors. scioninstruments.com A deuterated compound is an ideal internal standard because it is chemically almost identical to the non-labeled analyte and thus behaves similarly during sample extraction, chromatography, and ionization. lgcstandards.comnih.gov However, because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. lgcstandards.com By adding a known quantity of the deuterated standard to a sample, researchers can accurately determine the concentration of the target analyte by comparing their respective signal intensities, correcting for any loss or variation during the analytical process. lgcstandards.comsigmaaldrich.com

Research Rationale and Academic Significance of Isopropyl Acetoacetate-d7 as a Model Deuterated Compound

This compound (C₇H₅D₇O₃) is the deuterated analogue of isopropyl acetoacetate (B1235776), a β-keto ester. clearsynth.comscbt.com The academic significance of this specific deuterated compound stems directly from the chemical importance of its non-labeled counterpart and the analytical power conferred by deuteration. Isopropyl acetoacetate is a valuable synthetic intermediate used in the production of pharmaceuticals, such as the calcium channel blocker isradipine, and other fine chemicals. chemicalbook.com It readily participates in a variety of important carbon-carbon bond-forming reactions, including the Knoevenagel condensation and the Biginelli reaction. chemicalbook.com

The research rationale for this compound is therefore twofold:

As a high-fidelity internal standard: For any study requiring the precise quantification of isopropyl acetoacetate in complex mixtures (e.g., monitoring a chemical reaction, analyzing residual starting material, or in formulation studies), this compound serves as an ideal internal standard for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical behavior and distinct mass ensure highly accurate and reliable measurements. lgcstandards.comsigmaaldrich.com

As a probe for mechanistic studies: The seven deuterium atoms on the isopropyl group make this compound a useful tool for investigating reaction mechanisms. While the deuterons are not on the reactive acetyl or methylene (B1212753) groups, their presence can be used in studies where the isopropyl ester is cleaved or rearranged, or to simplify complex proton NMR spectra by removing the signals from the isopropyl group.

By providing a reliable tool for quantification and mechanistic investigation of reactions involving a common β-keto ester, this compound represents a model deuterated compound that facilitates fundamental and applied chemical research.

Detailed Compound Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | clearsynth.comlgcstandards.com |

| Synonym(s) | 1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl 3-oxobutanoate | clearsynth.com |

| CAS Number | 1329502-96-6 | clearsynth.comlgcstandards.compharmaffiliates.com |

| Molecular Formula | C₇H₅D₇O₃ | clearsynth.comscbt.compharmaffiliates.com |

| Molecular Weight | 151.21 g/mol | clearsynth.comscbt.compharmaffiliates.com |

| Appearance | Neat / Liquid | cymitquimica.comlgcstandards.com |

| Boiling Point | 95 °C at 52 hPa (for unlabeled compound) | sigmaaldrich.com |

| Density | 0.989 g/mL at 20 °C (for unlabeled compound) | sigmaaldrich.com |

| Melting Point | -27 °C (for unlabeled compound) | chemball.comwikidata.org |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Characteristics |

| Mass Spectrometry (MS) | The molecular ion (M+) peak will appear at m/z 151.21, which is 7 mass units higher than the unlabeled compound (m/z 144.17). This mass difference is the basis for its use as an internal standard in quantitative MS methods. scioninstruments.comclearsynth.comsigmaaldrich.com |

| ¹H NMR | Signals corresponding to the methine and methyl protons of the isopropyl group will be absent. The spectrum will be simplified to show only the singlets for the acetyl (CH₃) and methylene (CH₂) protons of the acetoacetate backbone. |

| ¹³C NMR | The signals for the deuterated carbons of the isopropyl group (C-D and CD₃) will appear as multiplets (due to C-D coupling) and will have significantly lower intensity compared to the protonated carbons. |

| Infrared (IR) | The spectrum will show characteristic strong C=O stretching absorptions for the ketone and ester functional groups. The C-H stretching and bending vibrations from the isopropyl group will be replaced by C-D stretching and bending vibrations, which appear at lower wavenumbers (typically ~2100-2250 cm⁻¹ for C-D stretch). |

Table 3: Synthesis and Purification of this compound

| Step | Description | Source(s) |

| Synthesis | A plausible and common synthetic route involves the esterification reaction between isopropanol-d8 (the fully deuterated alcohol precursor) and diketene (B1670635). This reaction is often catalyzed to proceed efficiently. | google.compatsnap.com |

| Purification | Following the reaction, the crude product is typically purified by fractional distillation under reduced pressure to yield the final high-purity compound. | patsnap.com |

Table 4: Applications of this compound in Mechanistic Studies

| Application | Description |

| Kinetic Isotope Effect (KIE) Studies | While the deuterium labels in this specific compound are not at the most reactive sites, it can be used as a control or in studies investigating the role of the ester group in a reaction mechanism. |

| Simplification of NMR Spectra | In complex reaction mixtures, using this compound can help simplify ¹H NMR spectra by removing the overlapping signals from the isopropyl group, allowing for clearer observation of changes in other parts of the molecule. |

Table 5: Application of this compound as an Internal Standard

| Analytical Method | Role of this compound |

| LC-MS/MS, GC-MS | Serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled isopropyl acetoacetate. lgcstandards.com |

| Quantitative Bioanalysis | Used to correct for variability in sample preparation, chromatographic separation, and mass spectrometric ionization, thereby improving the precision and accuracy of quantitative results for its unlabeled analogue in complex biological matrices. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 3-oxobutanoate |

InChI |

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D |

InChI Key |

GVIIRWAJDFKJMJ-TXVPSQRDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CC(=O)C |

Canonical SMILES |

CC(C)OC(=O)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Regioselectively Deuterated Isopropyl Acetoacetate D7

Foundational Principles of Deuterium (B1214612) Incorporation into Organic Frameworks

The introduction of deuterium into organic molecules is governed by several fundamental principles, primarily centered on hydrogen isotope exchange (HIE) reactions and the use of deuterated reagents. nih.gov HIE involves the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H or D) atom, a process often catalyzed by acids or bases. The lability of a C-H bond, and thus its susceptibility to exchange, is determined by its acidity. For instance, protons alpha to a carbonyl group, such as those in ketones and esters, are significantly more acidic and can be readily exchanged under mild conditions. acs.orgopenochem.org

Deuterium can be introduced from various sources, including deuterium oxide (D₂O), deuterated solvents like methanol-d₄ or chloroform-d, and deuterium gas (D₂). The choice of deuterium source and reaction conditions is critical for controlling the position and level of deuterium incorporation.

A key concept in deuteration is isotopic enrichment , which is defined as the mole fraction of the specific isotope (e.g., deuterium) at a particular site within a molecule, expressed as a percentage. isotope.com This should not be confused with species abundance, which refers to the percentage of molecules with a specific isotopic composition. isotope.com For example, a compound labeled as D₇ with 99% isotopic enrichment means that at each of the seven labeled positions, there is a 99% probability of finding a deuterium atom. Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and confirming the structural integrity and specific location of the deuterium atoms in the final product. rsc.orgrsc.org

Targeted Synthetic Strategies for Isopropyl Acetoacetate-d7 Production

The synthesis of this compound, where the isopropyl moiety is perdeuterated, primarily relies on the reaction of a deuterated precursor with a non-deuterated acetoacetylating agent. The most direct and common industrial method for preparing isopropyl acetoacetate (B1235776) is the esterification reaction between isopropanol (B130326) and diketene (B1670635). patsnap.comgoogle.com

To produce the d7 isotopologue, this synthesis is adapted by substituting standard isopropanol with its deuterated counterpart, isopropanol-d8. The reaction proceeds as follows:

Isopropanol-d8 + Diketene → this compound

This reaction is typically carried out in the presence of a catalyst, such as a tertiary amine, at temperatures ranging from 20 to 100°C. google.com The diketene is added dropwise to the deuterated alcohol to control the reaction temperature. Following the reaction, the crude product is purified by rectification to yield the final this compound. patsnap.com The success of this strategy is contingent on the availability and isotopic purity of the isopropanol-d8 starting material.

While the target molecule, this compound, is deuterated on its ester group, the acetoacetate backbone itself contains two positions with acidic protons that are susceptible to deuteration: the α-methylene protons (C2) and the γ-methyl protons (C4). The principles of regioselective deuteration are critical when targeting these specific sites in acetoacetate derivatives like ethyl acetoacetate.

The methylene (B1212753) protons are significantly more acidic (pKa ≈ 11) than the terminal methyl protons due to the ability to form a stabilized enolate across both carbonyl groups. openochem.org This difference in acidity allows for selective deuteration.

Selective Methylene Deuteration: Under mild basic conditions, using a base like potassium carbonate (K₂CO₃) in D₂O, the two methylene protons can be selectively exchanged for deuterium.

Full Enolizable Deuteration: To exchange all five enolizable hydrogens (two at the methylene position and three at the acetyl methyl position), more stringent conditions are required. acs.org Using a stronger base such as potassium deuteroxide (KOD) in a deuterated alcohol solvent (e.g., ethanol-O-d) at elevated temperatures facilitates the exchange at both positions. acs.orged.gov The use of a matching deuterated alcohol solvent is crucial to prevent side reactions like transesterification or deuterolysis of the ester. acs.org

The table below summarizes reaction conditions for regioselective deuteration of the acetoacetate moiety.

| Target Position(s) | Reagents & Conditions | Outcome | Reference(s) |

| Methylene (C2) | Mild base (e.g., K₂CO₃), D₂O, room temp. | Selective deuteration at the C2 position. | acs.org |

| Methylene (C2) & Methyl (C4) | Stronger base (e.g., KOD), ethanol-O-d, heat. | Deuteration at both C2 and C4 positions. | acs.orged.gov |

Achieving high isotopic purity in the final deuterated product is paramount and is fundamentally dependent on the isotopic enrichment of the starting materials. rsc.org For the synthesis of this compound, the isotopic enrichment of the isopropanol-d8 precursor must be as high as possible. Techniques such as fractional distillation can be employed to enrich isotopes in suitable light compounds, although this is more practical for pre-enriched materials. wikipedia.org

Once synthesized, the isotopic purity and enrichment of this compound must be rigorously verified. A combined analytical approach using HR-MS and NMR spectroscopy is the standard strategy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS): Full-scan ESI-MS analysis reveals the molecular ion cluster. By extracting and integrating the isotopic ions, the relative isotopic purity can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of signals corresponding to the positions that have been deuterated. The integration of any residual proton signals allows for a quantitative determination of deuterium incorporation at each specific site. ¹³C NMR and ²H NMR can also provide complementary information on the location and extent of deuteration. rsc.orgrsc.org

The following interactive table illustrates a hypothetical calculation for isotopic purity based on mass spectrometry data, as described in the literature. rsc.org

| Isotopologue | Theoretical Mass | Observed Intensity | Relative Abundance (%) |

| d0 | 144.0786 | 0 | 0.00 |

| d1 | 145.0849 | 0 | 0.00 |

| d2 | 146.0912 | 0 | 0.00 |

| d3 | 147.0975 | 100 | 0.45 |

| d4 | 148.1037 | 250 | 1.13 |

| d5 | 149.1100 | 800 | 3.61 |

| d6 | 150.1163 | 3500 | 15.79 |

| d7 | 151.1226 | 17500 | 79.02 |

In this example, the isotopic purity for the d7 species is calculated to be 79.02%.

Advanced Catalytic and Stereoselective Deuteration Techniques Relevant to Ketones and Esters

Recent advancements in catalysis have provided powerful new tools for the deuteration of organic molecules, including the ketone and ester functionalities present in isopropyl acetoacetate. These methods offer high efficiency and regioselectivity under mild conditions.

Metal-Free Superacid Catalysis: A superacid generated in situ from a pre-catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ can efficiently catalyze the α-deuteration of ketones using D₂O as the deuterium source. rsc.org This method shows high functional group compatibility but is generally not effective for esters. rsc.org

Iron-Catalyzed Reductive Deuteration: Well-defined iron catalysts can promote the rearrangement of β,γ-unsaturated ketones and esters to their α,β-isomers, enabling regioselective reductive deuteration of the C=C bond with D₂ gas. acs.orgnih.govacs.org This approach is valuable for producing α,β-dideuterated carbonyl compounds.

Ruthenium-Catalyzed Deoxygenative Deuteration: A ruthenium-catalyzed reaction can achieve regiospecific deoxygenative deuteration of ketones, converting the carbonyl group into a CD₂ group with high deuterium content. rsc.org

Bioinspired Calcium Catalysis: A calcium(II)-catalyzed reductive amination of keto esters using a deuterated Hantzsch ester as the deuterium source can deliver N-α-deuterated amino acid motifs with excellent deuteration efficiency (>99%). researchgate.net

Stereoselective Deuteration: For chiral molecules, stereoselective deuteration is crucial. The Noyori asymmetric hydrogenation is a classic example where a Ru-BINAP catalyst can reduce β-keto esters to β-hydroxy esters with high enantioselectivity. harvard.edu By using D₂ gas instead of H₂, this reaction can be adapted to produce stereoselectively deuterated products. Evidence suggests the reduction proceeds through the keto tautomer, allowing for deuterium incorporation. harvard.edu

The table below summarizes some of these advanced catalytic techniques.

| Catalytic System | Substrate Type | Deuterium Source | Transformation | Reference(s) |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Ketones | D₂O | α-deuteration | rsc.org |

| Cp*Fe(Phosphanyl-iminopyridinate) | Unsaturated Ketones/Esters | D₂ | Reductive deuteration of C=C bond | acs.orgnih.gov |

| Ru-Hydrazone complex | Ketones | D₂O | Deoxygenative deuteration (C=O to CD₂) | rsc.org |

| Calcium(II)/HFIP | Keto Esters | d2-Hantzsch ester | Reductive deuteration amination | researchgate.net |

| Ru-BINAP | β-Keto Esters | D₂ | Asymmetric reductive deuteration | harvard.edu |

Advanced Spectroscopic Characterization and Mechanistic Insights Via Isopropyl Acetoacetate D7

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Context of Deuterated Isopropyl Acetoacetate-d7

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. studymind.co.uk The introduction of deuterium (B1214612) into isopropyl acetoacetate (B1235776) creates a unique molecular variant that enhances the capabilities of NMR analysis. scbt.com Because deuterium has a different nuclear spin and magnetic moment than hydrogen (¹H), its presence simplifies ¹H NMR spectra and opens avenues for specialized ²H NMR experiments, providing a clearer window into the molecule's architecture and behavior. studymind.co.ukwiley.com

Isotopic labeling is a fundamental technique for tracing the path of reactions and elucidating molecular structures. uou.ac.in In the case of this compound, the replacement of the seven isopropyl protons with deuterium simplifies the ¹H NMR spectrum significantly. The complex multiplets that would arise from the methine and methyl protons of the isopropyl group disappear, eliminating spin-spin coupling to adjacent nuclei. This spectral simplification allows for an unambiguous assignment of the remaining proton signals corresponding to the acetyl and methylene (B1212753) groups of the acetoacetate backbone.

Furthermore, this simplification is crucial for conformational analysis. The three-dimensional arrangement of atoms in a molecule can be investigated by measuring nuclear Overhauser effects (NOEs) and spin-spin coupling constants. With fewer proton signals to create spectral crowding, NOE experiments can more clearly reveal the spatial proximity between the remaining backbone protons and other parts of the molecule. The analysis of coupling constants, which can be related to dihedral angles through the Karplus equation, also becomes more straightforward, aiding in the determination of the molecule's preferred conformation in solution. ethernet.edu.et Studies on other complex molecules have demonstrated that such isotopic labeling is essential for determining stereochemistry and predominant conformations. ethernet.edu.etcopernicus.org

While deuterium atoms are "silent" in ¹H NMR, they can be directly observed using deuterium NMR (²H NMR) spectroscopy. studymind.co.uk This technique provides direct evidence of the location and extent of deuteration. For this compound, the ²H NMR spectrum would be expected to show two distinct signals: one for the single deuterium on the methine carbon (C-2 of the propyl group) and another for the six equivalent deuterium atoms on the two methyl groups. The chemical shifts of these signals confirm that labeling has occurred at the intended isopropyl positions.

²H NMR is also a powerful tool for verifying isotopic purity. The integral of the signals in the ²H NMR spectrum can be compared to the integrals of any residual proton signals in the ¹H NMR spectrum at the corresponding positions. A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance. wiley.com This quantitative analysis is critical for ensuring the quality of the labeled compound, as the presence of partially deuterated or non-deuterated impurities could complicate the interpretation of experimental results. For instance, the isotopic purity of deuterated reagents like Heptanal-d14 is routinely confirmed using ²H NMR to quantify the deuterium distribution.

Table 1: Hypothetical ²H and ¹H NMR Data for Purity Assessment of this compound This table illustrates the expected signals and how their integration would be used to verify the site of labeling and calculate isotopic purity.

| Position | Nucleus | Expected Chemical Shift (ppm) | Signal Multiplicity | Relative Integral (Theoretical) | Use in Analysis |

|---|---|---|---|---|---|

| Isopropyl CH | ²H | ~4.9-5.1 | Broad singlet | 1 | Confirms deuteration at the methine position. |

| Isopropyl CH₃ | ²H | ~1.2-1.3 | Broad singlet | 6 | Confirms deuteration at the methyl positions. |

| Isopropyl CH | ¹H | ~4.9-5.1 | Septet | < 0.01 (for >99% purity) | Quantifies residual protons for purity calculation. |

The substitution of a proton with a deuteron (B1233211) causes small but measurable changes in the chemical shifts of nearby nuclei, an effect known as a deuterium isotope effect (DIE) or isotope shift. huji.ac.ilnih.gov These effects are transmitted through the molecular framework and provide subtle structural information. rsc.org The effect is typically described by the number of bonds separating the observed nucleus from the site of deuteration. nih.gov

Two-bond (geminal) isotope effects (²ΔC(D)) : The ¹³C nuclei directly attached to the deuterated carbons (the methine and methyl carbons of the isopropyl group) will experience the largest shifts, typically upfield by 0.2 to 1.5 ppm. huji.ac.il

Three-bond (vicinal) isotope effects (³ΔC(D)) : The effect extends to the ester oxygen and the carbonyl carbon of the ester group. These shifts are smaller, generally around 0.1 ppm, and their magnitude can be dependent on the torsional angle between the atoms. huji.ac.il

Long-range isotope effects : Even nuclei further away can be slightly perturbed. For example, the carbons of the acetyl and methylene groups may show very small upfield shifts, often less than 0.01 ppm. huji.ac.ilnih.gov

These isotopic perturbations on both ¹³C and remaining ¹H chemical shifts are additive, meaning the total shift is influenced by the number of deuteriums substituted nearby. nih.gov Studying these subtle shifts in this compound can provide fine-grained detail about its electronic structure and conformation.

Table 2: Typical Magnitudes of Deuterium Isotope Effects (DIE) on ¹³C NMR Chemical Shifts Based on findings from general studies on deuterated organic compounds. huji.ac.ilnih.gov

| Effect Type | Number of Bonds | Typical Shift Magnitude (ppm) | Direction of Shift |

|---|---|---|---|

| One-bond (¹ΔC(D)) | 1 | 0.2 – 1.5 | Upfield |

| Two-bond (²ΔC(D)) | 2 | ~ 0.1 | Upfield |

| Three-bond (³ΔC(D)) | 3 | -0.02 – 0.07 | Upfield or Downfield |

Mass Spectrometry (MS) for Tracing and Verification of this compound

Mass spectrometry measures the mass-to-charge ratio of ions and is indispensable for molecular weight determination and structural analysis. When applied to isotopically labeled compounds like this compound, it becomes a powerful tool for tracing atoms through chemical reactions and fragmentation processes. scbt.compharmaffiliates.com

The primary utility of deuterium labeling in mass spectrometry is to act as a tracer. qyaobio.com Since each deuterium atom adds approximately 1.006 Da to the mass compared to a hydrogen atom, the d7-isopropyl group serves as a heavy tag. When this compound is ionized and fragmented within a mass spectrometer (e.g., in tandem MS or MS/MS experiments), the masses of the resulting fragment ions reveal their origin.

By comparing the fragmentation pattern of this compound with its unlabeled counterpart, one can definitively map the fragmentation pathways. nih.govcapes.gov.br For example, if a fragment ion is observed at a mass 7 Da higher than in the unlabeled spectrum, it must contain the intact isopropyl-d7 group. Conversely, the observation of a fragment that has the same mass in both spectra indicates it was formed from the non-deuterated portion of the molecule. This approach has been successfully used to unravel complex fragmentation mechanisms in a wide range of molecules, from simple organic compounds to complex biomolecules. nih.govwvu.edu

Table 3: Hypothetical Fragmentation Analysis of this compound vs. Unlabeled Isopropyl Acetoacetate This table illustrates how deuterium labeling helps identify fragments in a mass spectrum. The molecular weight of C₇H₁₂O₃ is 144.17 g/mol , and for C₇H₅D₇O₃ it is 151.21 g/mol . lgcstandards.com

| Fragment | Structure | Expected m/z (Unlabeled) | Expected m/z (d7-labeled) | Inference from Mass Shift |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | C₇H₁₂O₃ | 144 | 151 | Confirms mass of the intact molecule. |

| Loss of isopropoxy radical | [M - •OCH(CH₃)₂]⁺ | 85 | 85 | The isopropoxy group is lost; fragment contains the acetoacetyl part. |

| Loss of propene | [M - CH₂=CHCH₃]⁺ | 102 | 108 | The fragment retains one deuterium from the methine position. |

| Isopropyl cation | [CH(CH₃)₂]⁺ | 43 | 50 | Fragment is the intact isopropyl-d7 group. |

High-resolution mass spectrometry (HRMS) provides mass measurements with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov This capability is essential for the analysis of isotopically labeled compounds because it can resolve ions with very small mass differences. escholarship.org For this compound, HRMS can easily distinguish the desired fully deuterated molecule (d7) from any incompletely labeled isotopologues (d1, d2, d3, d4, d5, d6) and the unlabeled compound (d0). nih.govresearchgate.net

The isotopic enrichment and purity of a sample of this compound can be precisely quantified by measuring the relative intensities of the peaks corresponding to each isotopologue in the HRMS spectrum. rsc.orgrsc.org After correcting for the natural abundance of ¹³C and other isotopes, the percentage of the d7 species relative to all other isotopologues gives a precise measure of isotopic enrichment. researchgate.net This analytical rigor is critical for quantitative studies where the exact concentration of the labeled species must be known. The use of HRMS for this purpose is a rapid, highly sensitive method that requires minimal sample consumption. nih.govresearchgate.net

Table 4: Theoretical Exact Masses of [M+H]⁺ Ions for Isopropyl Acetoacetate Isotopologues Illustrates the ability of HRMS to resolve different isotopologues. Masses are calculated based on the most abundant isotopes (¹H, ²H, ¹²C, ¹⁶O).

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Unlabeled (d0) | C₇H₁₃O₃⁺ | 145.0865 |

| d1 | C₇H₁₂DO₃⁺ | 146.0927 |

| d2 | C₇H₁₁D₂O₃⁺ | 147.0990 |

| d3 | C₇H₁₀D₃O₃⁺ | 148.1052 |

| d4 | C₇H₉D₄O₃⁺ | 149.1115 |

| d5 | C₇H₈D₅O₃⁺ | 150.1177 |

| d6 | C₇H₇D₆O₃⁺ | 151.1240 |

Table of Mentioned Compounds

| Compound Name |

|---|

| ¹³C-labeled compounds |

| ¹⁵N-labeled compounds |

| 2,4,6-trinitrotoluene (TNT) |

| 2-alkanones |

| Deuterium |

| Deuterium oxide |

| Glucose |

| Glycerol |

| Heptanal-d14 |

| Isopropyl Acetoacetate |

| This compound |

| Lysine |

Vibrational Spectroscopy (IR and Raman) for Characterizing Deuterated Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for investigating the molecular structure and bonding within compounds. These methods probe the quantized vibrational energy levels of a molecule, with IR spectroscopy detecting changes in the dipole moment during a vibration and Raman spectroscopy detecting changes in the polarizability. libretexts.org When an atom within a molecule is substituted with one of its isotopes, such as replacing hydrogen with deuterium (²H or D), the mass of that atom changes significantly without altering the electronic potential energy surface of the molecule. libretexts.orgcaltech.edu This mass change directly influences the vibrational frequencies of the molecule.

The use of deuterated compounds like this compound is particularly advantageous in vibrational spectroscopy. The doubling of mass when replacing hydrogen with deuterium leads to the largest and most easily observable frequency shifts compared to substitutions with heavier isotopes (e.g., ¹²C with ¹³C or ¹⁶O with ¹⁸O). libretexts.orgrsc.org These isotopic shifts are invaluable for several reasons. They allow for the unambiguous assignment of vibrational modes, as the peaks corresponding to the C-H bonds will shift to lower wavenumbers upon deuteration. acs.org This technique is instrumental in assigning complex spectra, identifying specific functional groups, and verifying the successful synthesis of isotopically labeled compounds. rsc.org Furthermore, analyzing the spectra of selectively deuterated molecules can help elucidate the nature of coupled vibrations and provide detailed insights into molecular symmetry and conformation. libretexts.orgunige.ch

Analysis of Isotopic Shifts in Molecular Vibrational Modes and Force Constants

The relationship between vibrational frequency (ν), reduced mass (μ), and the force constant (k) of a bond can be approximated by the harmonic oscillator model:

ν = (1 / 2πc) * √(k / μ)

In this model, the force constant, k, represents the stiffness of the chemical bond and is largely unaffected by isotopic substitution. libretexts.org However, the reduced mass, μ, changes significantly upon deuteration. For a C-H bond, the reduced mass is approximately μ_CH ≈ (12 * 1) / (12 + 1) ≈ 0.923 amu. For the corresponding C-D bond, it becomes μ_CD ≈ (12 * 2) / (12 + 2) ≈ 1.714 amu.

This increase in reduced mass leads to a predictable decrease in the vibrational frequency. The theoretical ratio of the C-H stretching frequency to the C-D stretching frequency is approximately:

ν_CH / ν_CD ≈ √(μ_CD / μ_CH) ≈ √(1.714 / 0.923) ≈ √1.857 ≈ 1.36

In practice, the observed isotopic ratio for H/D exchange is typically between 1.35 and 1.41. libretexts.org This downshift in frequency is a hallmark of successful deuteration and is readily observed in both IR and Raman spectra. For a molecule like this compound, where the seven hydrogens of the isopropyl group are replaced by deuterium, the characteristic C-H stretching and bending vibrations would be replaced by C-D vibrations at significantly lower wavenumbers. acs.org

This phenomenon is not only diagnostic but also enables the calculation of bond-specific force constants. cdnsciencepub.com By measuring the experimental vibrational frequencies of both the deuterated (e.g., this compound) and non-deuterated isotopologues, researchers can establish a set of equations to solve for the force constants of specific bonds with greater accuracy. caltech.edufaccts.de The analysis of these isotopic shifts provides a more refined understanding of the intramolecular forces and the electronic structure of the molecule. cdnsciencepub.com

Table 1: Representative Isotopic Shifts in Vibrational Frequencies for C-H vs. C-D Bonds This table presents typical frequency ranges for carbon-hydrogen and carbon-deuterium vibrational modes. The exact frequencies for this compound would require specific experimental measurement.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Typical Frequency (C-D) (cm⁻¹) | Theoretical Isotopic Shift Ratio (νH/νD) |

|---|---|---|---|

| Stretching (ν) | 2850 - 3000 | 2100 - 2250 | ~1.36 |

| Bending/Scissoring (δ) | 1350 - 1480 | 950 - 1080 | ~1.3-1.4 |

| Rocking (ρ) | 720 - 1175 | 550 - 850 | ~1.3-1.4 |

Electron Spin Resonance (ESR) Spectroscopy and Isotope Effects

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is an analytical technique specifically used to study chemical species that possess one or more unpaired electrons. du.ac.inlibretexts.org Such species, known as paramagnetic systems, include free radicals, radical ions, and transition metal complexes. The fundamental principle of ESR involves detecting the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption induces a transition between the electron's spin states (spin-up and spin-down). mdpi.comresearchgate.net

Isotope effects are indispensable in the interpretation of ESR spectra. researchgate.netdntb.gov.ua The interaction between the unpaired electron's spin and the magnetic moments of nearby nuclei is known as hyperfine coupling or hyperfine interaction. This interaction splits the main ESR signal into multiple lines, creating a characteristic hyperfine structure. The number and spacing of these lines provide crucial information about the number, type, and distance of magnetic nuclei interacting with the unpaired electron. mdpi.com

When an atom is substituted with one of its isotopes, the nuclear spin (I) and the nuclear magnetic moment can change, leading to dramatic alterations in the ESR spectrum. aip.org For example, a proton (¹H) has a nuclear spin of I = 1/2, while its isotope deuterium (²H) has a nuclear spin of I = 1. This difference is a primary source of isotope effects in ESR. The analysis of these effects allows for the direct determination of nuclear spins, provides detailed information about the electronic and geometric structure of radicals, and helps to understand the distribution of the unpaired electron's spin density across the molecule. mdpi.comaip.org

Application of Isotope Effects in Paramagnetic Systems

The application of isotopic substitution is a powerful method for elucidating the structure of paramagnetic species and assigning hyperfine coupling constants. nih.gov In the context of a radical derived from Isopropyl Acetoacetate, if the unpaired electron density is localized near the isopropyl group, replacing the protons with deuterium in this compound would serve as a definitive probe of its structure.

A single unpaired electron coupling to a proton (¹H, I=1/2) will split the ESR signal into a doublet (2nI + 1 = 211/2 + 1 = 2 lines). In contrast, coupling to a single deuterium nucleus (²H, I=1) will split the signal into a triplet (211 + 1 = 3 lines). Furthermore, the magnitude of the splitting, known as the hyperfine coupling constant (a), is proportional to the magnetic moment of the nucleus. The deuteron's magnetic moment is significantly smaller than the proton's, resulting in a much smaller coupling constant (aH/aD ≈ 6.514). aip.org This leads to a collapse of the hyperfine structure into a more compact pattern with narrower splittings, which can simplify complex spectra or confirm the assignment of specific couplings.

Studies on deuterated organic radicals, such as naphthalene (B1677914) anions, have shown that isotopic substitution not only changes the splittings at the site of substitution but can also induce small changes in the spin density distribution throughout the molecule, affecting the coupling constants of other nuclei. aip.org In spin-trapping experiments, where unstable radicals are converted to more stable nitroxide radicals, selectively deuterated compounds are used to provide conclusive evidence for the structures of the trapped radicals by unambiguously assigning the hyperfine coupling constants. nih.gov Therefore, studying a paramagnetic species derived from this compound would allow for precise mapping of the spin density and verification of the radical's structure through the analysis of the altered hyperfine pattern. mdpi.comnih.gov

Table 2: Comparison of Nuclear Properties for Hydrogen and Deuterium and Their Effect on ESR Hyperfine Structure This table summarizes the key properties of proton (¹H) and deuteron (²H) that influence the appearance of an ESR spectrum.

| Property | Hydrogen (¹H) | Deuterium (²H or D) | Impact on ESR Spectrum |

|---|---|---|---|

| Nuclear Spin (I) | 1/2 | 1 | Changes the number of hyperfine lines per nucleus (2nI+1). |

| Number of Lines (for n=1) | 2 (Doublet) | 3 (Triplet) | Alters the multiplicity of the signal. |

| gyromagnetic ratio (MHz/T) | 42.577 | 6.536 | Directly affects the magnitude of the hyperfine coupling constant. |

| Relative Hyperfine Coupling (a) | aH | aD ≈ aH / 6.514 | Deuteration leads to significantly smaller line splittings. |

Elucidation of Reaction Mechanisms and Kinetics Utilizing Isopropyl Acetoacetate D7 As an Isotopic Probe

Kinetic Isotope Effect (KIE) Studies Employing Isopropyl Acetoacetate-d7

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. wikipedia.org Because deuterium (B1214612) is roughly twice as heavy as protium (B1232500) (¹H), the C-D bond has a lower zero-point vibrational energy than a C-H bond. researchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. This phenomenon is a highly sensitive probe of transition state structure and bonding. researchgate.netcore.ac.uk

The use of this compound allows for the precise measurement of both primary and secondary kinetic isotope effects.

Primary KIE : A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-limiting step of the reaction. wikipedia.orglibretexts.org For instance, in a reaction where the rate-determining step involves the abstraction of a proton from the α-carbon of isopropyl acetoacetate (B1235776) (the carbon between the two carbonyl groups), substituting the hydrogen at this position with deuterium would result in a significant decrease in the reaction rate. The magnitude of the primary KIE (expressed as the ratio of rate constants, kH/kD) is typically between 2 and 8 for C-H/C-D bonds and provides strong evidence for the involvement of that specific C-H bond cleavage in the transition state of the slowest step. core.ac.uklibretexts.org

Secondary KIE : A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orglibretexts.org These effects are generally much smaller than primary KIEs, with kH/kD values typically close to 1. wikipedia.org They are caused by changes in the vibrational environment of the C-D bond between the ground state and the transition state, often related to a change in hybridization. For example, if this compound deuterated at the isopropyl or methyl groups undergoes a reaction at the carbonyl center, a secondary KIE could be measured to infer changes in steric hindrance or hyperconjugation at the transition state. libretexts.org

The table below illustrates hypothetical KIE values that could be obtained using this compound in different reaction types to distinguish between mechanisms.

| Reaction Type | Position of Deuterium Label (in this compound) | Expected kH/kD | Implication |

| Base-catalyzed Enolate Formation | α-carbon | 5.0 - 7.0 | Primary KIE; C-H bond breaking is rate-determining. |

| Nucleophilic addition to keto-carbonyl | Isopropyl group (β-position) | 1.1 - 1.2 | Secondary KIE; sp² to sp³ hybridization change at carbonyl carbon. |

| Ester Hydrolysis | Methyl group of acetyl | 0.9 - 1.0 | Negligible secondary KIE; C-H bond is remote from the reaction center. |

Consider a reaction mechanism with several sequential steps. If a significant primary KIE is observed upon deuterating a specific C-H bond, it provides compelling evidence that the cleavage of this bond is the slowest step in the sequence. wikipedia.org For example, in a catalytic reduction of the keto group in isopropyl acetoacetate, if deuteration of the α-carbon shows a large KIE, it would suggest that tautomerization to the enol form is the rate-limiting step, rather than the subsequent reduction. Conversely, the absence of a KIE upon deuterating a particular position indicates that the corresponding C-H bond is not broken in the RDS.

| Study Objective | Deuterated Substrate | Experimental Observation | Mechanistic Conclusion |

| Identify RDS in a condensation reaction | Isopropyl Acetoacetate-d2 (at α-carbon) | Large kH/kD observed. | The deprotonation at the α-carbon to form the enolate is the rate-limiting step. |

| Probe transition state of ester cleavage | Isopropyl Acetoacetate-d5 (at acetyl methyl) | No significant KIE (kH/kD ≈ 1). | Cleavage of the C-H bonds on the acetyl group is not involved in the rate-determining step. |

Tracing Atom Rearrangements and Pathway Elucidation in Complex Reactions

Isotopic labeling is a powerful technique for tracking the movement of atoms and molecular fragments through a complex reaction sequence. wikipedia.orgfiveable.me Deuterium serves as an excellent, non-radioactive tracer that can be detected using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). fiveable.me

By using this compound as a starting material, the deuterium labels act as markers that reveal the fate of the molecule's constituent parts. When the reaction is complete, the location of the deuterium atoms in the product molecules can be determined. This "label tracking" provides definitive evidence for proposed reaction pathways and can help identify unexpected rearrangements or the formation of transient intermediates. fiveable.meresearchgate.net

For example, in a cyclization reaction involving isopropyl acetoacetate, if the deuterium atoms initially on the isopropyl group are found on a different part of the final cyclic product, it would indicate an intramolecular rearrangement mechanism, such as a hydride shift, that might otherwise be difficult to detect.

Replacing hydrogen with deuterium can be a subtle yet powerful tool for investigating the stereochemistry of a reaction. Since deuterium has nearly identical electronic properties to hydrogen, its substitution does not significantly alter the chemical nature of the substrate. chem-station.com This allows for the study of stereochemical outcomes without introducing confounding electronic or steric effects that a larger substituent might cause.

In reactions that create or modify a chiral center, using a deuterated substrate can help determine the stereochemical course of the reaction (e.g., inversion or retention of configuration). For instance, in an enzymatic reaction, if a pro-chiral hydrogen is stereospecifically removed, reacting the deuterated substrate and analyzing the stereochemistry of the product can reveal the facial selectivity of the enzyme.

Investigations into Catalytic Cycle Mechanisms and Active Site Dynamics

Deuterated substrates are invaluable for probing the mechanisms of enzyme- and metal-catalyzed reactions. nih.govwisc.edu this compound can be used to gain insights into substrate binding, the nature of the catalytically active species, and the dynamics within a catalyst's active site.

By measuring the KIE for a catalyzed reaction, researchers can determine if C-H bond activation is part of the turnover-limiting step of the catalytic cycle. nih.gov Furthermore, hydrogen/deuterium exchange experiments can provide information about the reversibility of certain steps. For example, if this compound is exposed to a catalyst under reaction conditions and unreacted starting material is recovered with deuterium atoms scrambled to new positions, it implies that some initial steps of the catalytic cycle (like substrate binding and initial C-H activation) are reversible. wisc.edu These studies help build a more complete picture of the energy landscape of the catalytic process and the dynamic interactions between the substrate and the catalyst. nih.govlibretexts.org

Applications of Isopropyl Acetoacetate D7 in Contemporary Biochemical and Metabolic Research

Isotopic Tracing for Unraveling Non-Human Biological Pathway Fluxes

Isotopic tracing is a fundamental technique used to map the flow of atoms through metabolic networks. bitesizebio.com By introducing a labeled compound into a biological system, scientists can follow the labeled atoms as they are incorporated into various downstream metabolites. acs.org This provides a dynamic picture of metabolic activity, which is far more informative than static measurements of metabolite concentrations. bitesizebio.comresearchgate.net Deuterium (B1214612) oxide (D2O) is a cost-effective and common tracer for these studies, as deuterium can be incorporated into numerous biomolecules through biosynthesis. bitesizebio.com Similarly, specifically labeled precursors like Isopropyl Acetoacetate-d7 offer a more targeted approach to studying particular pathways.

Upon cellular uptake and enzymatic hydrolysis, this compound would likely yield acetoacetate (B1235776) and isopropanol-d7. The deuterated isopropyl group serves as a stable isotopic marker that can be tracked using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov This allows researchers to trace the metabolic fate of the isopropyl moiety. The acetoacetate portion, a key metabolic intermediate, can enter several pathways, including the synthesis of fatty acids and ketone bodies. nih.gov

Precursor labeling is a powerful strategy to delineate the complex web of biochemical reactions that form biosynthetic pathways. semanticscholar.org In this approach, a stable isotope-labeled precursor is introduced into a model system, such as a cell culture or an animal model, and the subsequent incorporation of the isotope into downstream metabolites is monitored. nih.gov This method has been instrumental in mapping the biosynthesis of numerous natural products and primary metabolites. semanticscholar.org

The use of this compound as a precursor would enable researchers to track the fate of its d7-isopropyl group. For instance, in studies of leucine (B10760876) catabolism in certain bacteria, (isopropyl-d7)-l-leucine has been used to demonstrate that the isopropyl carbons give rise to acetone (B3395972) while retaining all the deuterium atoms, revealing a novel catabolic pathway. nih.gov A similar strategy using this compound could elucidate how the isopropanol (B130326) released from its hydrolysis is metabolized or incorporated into other molecules. The presence of the d7-label in specific lipids, amino acids, or other compounds would provide direct evidence of previously unknown metabolic connections.

Table 1: Examples of Labeled Precursors in Biosynthetic Pathway Delineation

| Labeled Precursor | Target Pathway/Molecule | Model System | Research Finding |

| [U-13C6]glucose | Central Carbon Metabolism | E. coli | Quantifies flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway. |

| [1-13C]Propionate | Polyketide Biosynthesis | Streptomyces | Identifies polyketide products by tracking the incorporation of methylmalonyl-CoA. nih.gov |

| (isopropyl-d7)-l-leucine | Leucine Catabolism | Vibrio species | Revealed a new pathway for acetone production distinct from known pathways. nih.gov |

| 13C-labeled Butyrate (B1204436) | Histone Acetylation | Caco-2 cells | Demonstrated that butyrate from the gut microbiota can be a carbon source for histone acetylation in host cells. biorxiv.org |

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When combined with stable isotope labeling, it evolves into metabolic flux analysis (MFA), a technique that measures the rates of metabolic reactions. mdpi.comannualreviews.org This provides a dynamic understanding of cellular metabolism, revealing how pathways are regulated and how they respond to various stimuli or disease states. researchgate.net

Introducing this compound into an in vitro or animal model system would allow for the tracing of the d7-label through the metabolome. By analyzing samples at different time points using LC-MS, researchers can measure the rate at which the deuterium label appears in various metabolites. nih.gov This kinetic data is crucial for calculating metabolic fluxes. For example, if the d7-label is detected in a series of fatty acids, the rate of its incorporation can quantify the rate of de novo fatty acid synthesis that utilizes precursors derived from isopropanol or acetoacetate metabolism. This approach adds a crucial layer of biochemical resolution, making it possible to distinguish the contribution of a specific precursor to a large metabolic pool. eurisotop.com Such studies are vital for understanding metabolic dysregulation in diseases and for identifying potential therapeutic targets. annualreviews.org

Mechanistic Enzymology Utilizing Deuterated this compound

The use of deuterated substrates is a cornerstone of mechanistic enzymology, providing profound insights into how enzymes catalyze chemical reactions. nih.gov The primary tool in this context is the kinetic isotope effect (KIE), which is the change in reaction rate observed when an atom in the substrate is replaced by one of its heavier isotopes. wikipedia.org

Deuterium labeling is a precise tool for probing the catalytic mechanisms of enzymes. acs.org By strategically placing deuterium atoms on a substrate molecule like Isopropyl Acetoacetate, researchers can investigate the chemical steps of the enzymatic transformation. For an enzyme that acts on the isopropyl group of Isopropyl Acetoacetate, using the d7-labeled version would be highly informative.

Table 2: Interpretation of Primary Deuterium Kinetic Isotope Effects (KIE)

| Observed KIE (kH/kD) | Interpretation | Mechanistic Implication |

| ~1 | No primary KIE | C-H bond cleavage is not the rate-limiting step. |

| 2-10 | Normal primary KIE | C-H bond cleavage is part of the rate-limiting step. nih.gov |

| >10 | Elevated KIE | Suggests contribution from quantum mechanical tunneling of hydrogen. |

| <1 | Inverse KIE | Indicates a tightening of C-H vibrational modes in the transition state (e.g., sp2 to sp3 rehybridization). wikipedia.org |

Determining the rate-limiting step is fundamental to understanding any enzyme's catalytic cycle. Multiple isotope effect studies, where KIEs from different isotopes (e.g., 2H and 13C) are compared, can dissect complex reaction mechanisms. cdnsciencepub.com Using this compound allows for the direct interrogation of steps involving the isopropyl group.

Consider an esterase that hydrolyzes Isopropyl Acetoacetate. While the primary catalytic action is at the ester bond, interactions between the enzyme's active site and the isopropyl group could influence binding and catalysis. futurelearn.com In this case, a secondary KIE might be observed. Secondary KIEs occur when the isotopically substituted bond is not broken but its chemical environment changes during the rate-limiting step (e.g., a change in hybridization from sp3 to sp2). wikipedia.orgacs.org A secondary KIE with this compound during hydrolysis could reveal conformational changes or strains imposed on the substrate's isopropyl group as it fits into the active site, providing clues about the enzyme-substrate interactions that stabilize the transition state. annualreviews.orgfuturelearn.com

Furthermore, by measuring the KIE under different conditions (e.g., varying pH or substrate concentration), researchers can determine which steps in the kinetic sequence are sensitive to deuteration. This can distinguish between different potential mechanisms, such as a concerted process versus a stepwise one involving a discrete intermediate. cdnsciencepub.com For enzymes that catalyze more complex reactions than simple hydrolysis, such as the acetoacetate decarboxylase family which acts on a similar β-keto acid structure, a deuterated analog could help clarify whether substrate binding, Schiff base formation, or the decarboxylation step itself is rate-limiting. nih.gov

Advanced Analytical Methodologies and Standards Development with Isopropyl Acetoacetate D7

Isotope Dilution Mass Spectrometry (IDMS) Development for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. ckisotopes.com The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte to a sample. buchem.com This labeled compound, enriched with stable isotopes like deuterium (B1214612) (²H), acts as an internal standard. ckisotopes.combuchem.com The mass spectrometer distinguishes between the native analyte (the "light" form) and the isotopically enriched standard (the "heavy" form) based on their mass-to-charge ratios. buchem.com By measuring the ratio of the two signals, the concentration of the native analyte in the original sample can be calculated with exceptional precision and accuracy, as the ratio is largely unaffected by sample loss during preparation or variations in instrument response. lgcstandards.comnih.gov This methodology is considered a definitive method by standards bodies for its ability to produce highly reliable and traceable results. nih.gov

Isopropyl Acetoacetate-d7 is an ideal internal standard for the quantitative analysis of its non-labeled counterpart, Isopropyl Acetoacetate (B1235776), using IDMS. The primary advantage of using a stable isotope-labeled internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. buchem.comchromforum.orgscioninstruments.com This similarity ensures that both the analyte and this compound behave almost identically during every stage of the analytical process, including extraction, derivatization, and chromatographic separation. lgcstandards.com

Key benefits of using this compound include:

Correction for Sample Preparation Losses: Any loss of analyte during complex extraction or purification steps is mirrored by a proportional loss of the internal standard, leaving the crucial ratio of analyte-to-standard unchanged. scioninstruments.com

Compensation for Matrix Effects: In complex samples, other co-eluting compounds can enhance or suppress the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. Because this compound co-elutes almost perfectly with the analyte and has the same ionization behavior, it experiences the same matrix effects, allowing for accurate compensation. lgcstandards.comclearsynth.com

Improved Precision and Reproducibility: By normalizing the analyte's signal to the internal standard's signal, variations in injection volume or instrument sensitivity are effectively cancelled out, leading to highly precise and reproducible results. scioninstruments.com

The selection of a deuterated standard like this compound, where seven hydrogen atoms are replaced with deuterium, provides a significant mass shift from the native molecule. This clear mass difference ensures that the mass spectrometer can easily resolve the signals from the analyte and the internal standard, preventing spectral overlap and ensuring accurate ratio measurement. lgcstandards.com

For an analytical method utilizing this compound to be considered reliable for trace analysis, it must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose ("fit for purpose"). eurachem.orgeurachem.org Key validation parameters include:

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components.

Linearity: The establishment of a linear relationship between analyte concentration and instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. researchgate.netoatext.com

Calibration is a critical component of method validation. In IDMS, a calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. annlabmed.org For trace analysis, best practices for calibration include:

Using a Multi-Point Calibration: A calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and a minimum of six non-zero concentration levels. annlabmed.orgnih.gov

Bracketing the Expected Range: The calibration standards should cover the expected concentration range of the unknown samples, including the LLOQ and ULOQ (upper limit of quantitation). annlabmed.orgnih.gov

Matching Concentrations: The concentration of the internal standard (this compound) should be added at a level comparable to the analyte concentrations in the samples to ensure the molar ratio is near unity, which helps maintain linearity and accuracy. lgcstandards.comscioninstruments.com

Standard addition can also be employed as a calibration strategy to overcome complex matrix effects, where known amounts of the analyte are spiked into aliquots of the sample itself. rsc.org

Chromatographic Separation Sciences for Deuterated Analogs

Chromatography is the workhorse of separation science and is almost always coupled with mass spectrometry in IDMS applications. Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the analyte and its deuterated internal standard from other matrix components before they enter the detector. nih.govtandfonline.com While deuterated analogs are chemically similar to their non-deuterated counterparts, their chromatographic behavior is not always identical, a phenomenon known as the "isotope effect". chromforum.orgmdpi.com

The substitution of hydrogen with deuterium can lead to subtle differences in physicochemical properties, resulting in slight shifts in chromatographic retention times. mdpi.comacs.org This is referred to as the chromatographic isotope effect (CIE). researchgate.net The effect arises because a carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than a carbon-hydrogen (C-H) bond. chromforum.org

There are two types of observed effects:

Inverse Isotope Effect: This is the more common observation in both GC and reversed-phase liquid chromatography (RPLC), where the deuterated compound elutes earlier than the non-deuterated (protiated) analog. mdpi.com This is attributed to weaker intermolecular (van der Waals) forces between the deuterated analyte and the nonpolar stationary phase. tandfonline.com

Normal Isotope Effect: In some cases, particularly in normal-phase chromatography or with specific stationary phases, the deuterated compound may be retained longer and elute later than its protiated counterpart. mdpi.comresearchgate.net

The magnitude of this effect depends on several factors:

The number of deuterium atoms in the molecule; a greater number of substitutions often leads to a larger separation. oup.comnih.gov

The position of the isotopic label within the molecule. researchgate.net

The chromatographic conditions, including the type of stationary phase (e.g., C18, polar columns) and the composition of the mobile phase. mdpi.comchromatographyonline.com

While often small, the CIE can be significant enough to cause partial or even baseline separation of the analyte and its deuterated internal standard. chromforum.orgchromatographyonline.com This can be a drawback if the two peaks elute in regions of the chromatogram with differing levels of matrix-induced ion suppression, which would negate the benefits of the internal standard. acs.orgoup.com However, this effect can also be harnessed to achieve separations of isotopologues for specific research purposes. nih.govchromatographyonline.com

The following table presents research findings on the chromatographic isotope effect for various compounds, illustrating how deuteration affects retention time under different conditions.

| Compound Pair | Chromatographic Method | Retention Time (Protiated) (min) | Retention Time (Deuterated) (min) | Isotope Effect (tH/tD) | Observation | Reference |

| Chlorobenzene / Chlorobenzene-d5 | GC | 8.588 | 8.553 | 1.004 | Inverse Effect (Deuterated elutes first) | chromforum.org |

| 1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4 | GC | 12.085 | 12.049 | 1.003 | Inverse Effect (Deuterated elutes first) | chromforum.org |

| 1,2-Dichloroethane / 1,2-Dichloroethane-d4 | GC | 4.534 | 4.448 | 1.019 | Inverse Effect (Deuterated elutes first) | chromforum.org |

| Benzene / Benzene-d | RPLC (C18) | - | - | 1.008 | Inverse Effect (Deuterated elutes first) | chromatographyonline.com |

| Toluene / Toluene-4-d | RPLC (C18) | - | - | 1.0016 | Inverse Effect (Deuterated elutes first) | chromatographyonline.com |

Computational and Theoretical Chemical Investigations of Isopropyl Acetoacetate D7

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects and Molecular Properties

Quantum chemical calculations are fundamental to understanding the consequences of isotopic substitution. The primary difference between protium (B1232500) (H) and deuterium (D) is the doubling of mass, which, while not affecting the electronic potential energy surface of the molecule, has a profound impact on its vibrational properties. nih.govajchem-a.com The C-D bond is stronger and has a lower zero-point vibrational energy (ZPE) than a C-H bond. scielo.org.mx This difference in ZPE is a cornerstone of the deuterium kinetic isotope effect (KIE), where a deuterated compound may react at a different rate than its protiated analogue. nih.govscielo.org.mx

Computational methods, such as Density Functional Theory (DFT), are employed to model these properties. daneshyari.comresearchgate.net For Isopropyl Acetoacetate-d7, these calculations can predict how the deuterated isopropyl group influences the molecule's stability, electronic distribution, and reactivity. The substitution of deuterium for hydrogen can lead to either a "normal" KIE (kH/kD > 1), where the C-H bond is broken more readily, or an "inverse" KIE (kH/kD < 1), where the deuterated compound reacts faster. nih.govrsc.org The nature of the KIE provides valuable insight into the reaction mechanism and the structure of the transition state. mdpi.comprinceton.edu

Table 1: Key Principles of Deuterium Isotope Effects (DIE)

| Isotope Effect Type | Description | Typical kH/kD Value | Implication for Mechanism |

|---|---|---|---|

| Primary KIE | Occurs when the C-H/C-D bond is broken or formed in the rate-determining step. scielo.org.mx | > 1 (Normal) | C-H bond cleavage is central to the slowest step. |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond-breaking but experiences a change in its environment (e.g., rehybridization) during the reaction. scielo.org.mxprinceton.edu | Can be normal or inverse (e.g., 0.8-1.2). mdpi.com | Indicates changes in the structure or hybridization at the deuterated center in the transition state. |

| Inverse KIE | The deuterated compound reacts faster than the protiated one. nih.govrsc.org | < 1 | Often arises from stiffening of C-H vibrations in the transition state or changes in equilibrium. cdnsciencepub.com |

| Solvent Isotope Effect | The rate of a reaction changes when the solvent is switched from a protiated to a deuterated version (e.g., H₂O to D₂O). beilstein-journals.orgmdpi.com | Varies widely | Suggests the solvent is involved in the reaction mechanism, often as a proton donor or acceptor. |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

One of the most direct consequences of deuteration is the alteration of a molecule's vibrational spectrum. ajchem-a.com Due to its greater mass, a C-D bond vibrates at a lower frequency than a C-H bond. nih.gov This shift, often referred to as a redshift, is readily observable in infrared (IR) and Raman spectroscopy. Quantum chemical calculations can predict these vibrational frequencies with a high degree of accuracy. ajchem-a.comoregonstate.edu

For this compound, theoretical calculations would predict a significant shift to lower wavenumbers for vibrational modes involving the C-D bonds of the isopropyl group. For example, C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of an IR spectrum. The corresponding C-D stretching vibrations are predicted to appear at significantly lower frequencies. oregonstate.edu These predicted spectroscopic signatures are invaluable for confirming the successful and site-specific incorporation of deuterium into the molecular structure during synthesis. Computational analysis, such as Potential Energy Distribution (PED), can help assign specific vibrational modes to the calculated frequencies, aiding in the interpretation of complex experimental spectra. researchgate.net

Table 2: Predicted Vibrational Frequency Shifts for C-H vs. C-D Bonds

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Ratio (νH/νD) |

|---|---|---|---|

| Stretching (ν) | ~2960 | ~2140 | ~1.38 |

| Bending (δ) | ~1450 | ~1050 | ~1.38 |

| Rocking (ρ) | ~1170 | ~840 | ~1.39 |

Note: These are approximate values. The exact frequencies for this compound would be determined through specific quantum chemical calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory). daneshyari.comresearchgate.net

Computational Modeling of Transition States and Reaction Coordinate Analysis

Understanding a chemical reaction requires characterizing its transition state (TS)—the high-energy, fleeting arrangement of atoms at the peak of the reaction energy profile. mit.edu Direct experimental observation of transition states is extremely challenging. mit.edu Computational chemistry provides essential tools to calculate the geometry and energy of these transient structures. mit.edukashanu.ac.ir

For reactions involving this compound, computational modeling can elucidate how deuteration affects the transition state. The changes in zero-point energy between the reactant and the transition state for the deuterated versus the non-deuterated species determine the kinetic isotope effect. mdpi.com By mapping the reaction coordinate—the lowest energy path from reactants to products—theorists can visualize the entire transformation process. uni-konstanz.de For instance, in a reaction where the isopropyl group is involved, such as in certain condensation or reduction reactions, the deuteration in this compound would alter the energy of the transition state, thereby influencing the reaction rate. These models can differentiate between competing reaction pathways, such as Sₙ2 versus E2 mechanisms, which often exhibit distinct KIEs. mdpi.comlibretexts.org

Molecular Dynamics Simulations and Conformational Analysis of Deuterated Species

While quantum mechanics calculates the properties of static molecular structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. osti.gov These simulations provide insight into the conformational flexibility and dynamic behavior of molecules like this compound. Beta-keto esters can exist in various conformations due to the rotation around single bonds. daneshyari.comresearchgate.net

MD simulations can explore the accessible conformational space of this compound, revealing the relative populations of different conformers and the energy barriers between them. The increased mass of the deuterated isopropyl group can subtly influence the dynamics of these conformational changes. A comprehensive conformational analysis, often initiated with quantum chemical calculations to identify stable conformers, is crucial for understanding how the molecule will be recognized by other molecules, such as enzymes or solvent molecules. daneshyari.comresearchgate.net

Solvation Effects and Intermolecular Interactions of this compound

The way a molecule interacts with its solvent environment is critical to its reactivity and physical properties. Deuteration can modify these intermolecular interactions. researchgate.net While electronic properties remain largely unchanged, the subtle decrease in the molecular volume and the altered vibrational dynamics of deuterated compounds can influence non-covalent interactions like van der Waals forces. researchgate.net

For this compound, molecular dynamics simulations using explicit solvent models can be used to study these solvation effects. These simulations can reveal the structure of the solvent shell around the molecule and calculate thermodynamic properties like the free energy of solvation. frontiersin.org The interactions between the deuterated isopropyl group and surrounding solvent molecules may differ slightly from those of a standard isopropyl group, potentially affecting solubility or the stability of reactive intermediates in solution. beilstein-journals.org For example, changes in hydrophobic interactions upon deuteration have been observed, which could be relevant for this compound in aqueous or mixed-solvent systems. researchgate.net

Theoretical Prediction of Chemical Reactivity and Stereoselectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By integrating the insights from quantum mechanics and molecular dynamics, a theoretical prediction of the chemical reactivity and stereoselectivity of this compound can be formulated.

The reactivity can be assessed by examining frontier molecular orbitals (HOMO-LUMO gap) and calculated reaction barriers. mdpi.com The kinetic isotope effects predicted by quantum chemical calculations can directly forecast how the reaction rate will change upon deuteration. researchgate.net

Stereoselectivity, particularly in enzyme-catalyzed reactions, is a key area where theoretical predictions are highly valuable. For example, the reduction of the keto group in β-keto esters is a common transformation that can produce chiral centers. nih.govalaska.edu Computational docking and MD simulations can model the binding of this compound within an enzyme's active site. researchgate.net These models can predict the preferred binding orientation (conformation) that leads to the experimentally observed stereoisomer. researchgate.net By analyzing the interactions between the deuterated substrate and the amino acid residues of the enzyme, researchers can rationalize and predict the stereochemical outcome of biocatalytic reactions. rsc.orgunibo.it

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isopropyl acetoacetate (B1235776) |

| Deuterium |

Future Directions and Emerging Research Avenues for Deuterated Acetoacetate Derivatives

Integration of Isopropyl Acetoacetate-d7 into Multi-Modal Analytical Platforms

The utility of this compound and similar deuterated molecules is significantly amplified when used across multiple, complementary analytical techniques. Such multi-modal approaches provide a more comprehensive understanding of complex chemical and biological systems.

Stable isotope-labeled compounds are invaluable tools for identifying and understanding chemical and biological processes. symeres.com this compound is particularly well-suited for use as an internal standard in mass spectrometry (MS)-based platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). thalesnano.comacs.org In quantitative studies, its known concentration allows for precise measurement of its non-labeled counterpart by correcting for analyte loss during sample preparation and variations in instrument response. thalesnano.com This is crucial in fields like metabolomics and pharmacokinetic studies where accurate quantification is essential. symeres.comacs.orgsimsonpharma.com

In parallel, deuterated compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.comsimsonpharma.com The substitution of protons with deuterium (B1214612) can simplify complex proton NMR spectra, aiding in the structural elucidation of molecules. thalesnano.com The integration of this compound into a multi-modal workflow would involve its use as a quantitative standard in an LC-MS experiment to measure metabolic flux, while complementary NMR studies on the same or similar systems could provide detailed structural information or probe reaction mechanisms. symeres.comsimsonpharma.com This dual utility makes such compounds powerful assets in research settings that combine quantitative and structural analysis. buchem.com

Table 1: Applications of Deuterated Compounds in Analytical Platforms

| Analytical Platform | Application of this compound | Benefit |

|---|---|---|

| Mass Spectrometry (GC-MS, LC-MS) | Internal Standard | Enables precise quantification by correcting for analytical variability. thalesnano.comacs.org |

| Nuclear Magnetic Resonance (NMR) | Spectral Simplification / Mechanistic Probe | Aids in chemical structure determination and the study of reaction pathways. thalesnano.com |

| Metabolomics / DMPK Studies | Metabolic Tracer | Allows for the tracking of molecular pathways and the study of drug metabolism and distribution. symeres.comsimsonpharma.com |

Novel Synthetic Methodologies for Site-Specific Deuterium Labeling of Complex Molecules

The growing demand for precisely labeled compounds has spurred innovation in synthetic chemistry, moving beyond simple exchange reactions to highly selective and efficient methodologies. thieme-connect.com The ability to install deuterium at a specific, desired position within a complex molecule is critical for maximizing its utility, for instance, to probe a specific metabolic "soft spot". researchgate.net

Recent advances have provided a toolkit of sophisticated methods for site-specific deuteration:

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a benchmark for late-stage functionalization. researchgate.net Catalysts based on metals like iridium and palladium can facilitate the direct exchange of specific C-H bonds with deuterium from sources such as deuterium gas (D₂) or heavy water (D₂O). thieme-connect.comresearchgate.net These methods often exhibit high regioselectivity, allowing for the labeling of positions that are otherwise difficult to access. thieme-connect.comresearchgate.net

Electrochemical Deuteration: An emerging sustainable and cost-effective strategy involves the electrochemical splitting of heavy water (D₂O) to generate the deuterium source in situ. oaepublish.com This technique can proceed under mild conditions and offers high selectivity, avoiding the need for expensive and often hazardous deuterium gas. oaepublish.com

Deuterated Building Blocks in Multicomponent Reactions (MCRs): MCRs are one-pot reactions that combine three or more starting materials to rapidly generate molecular complexity. beilstein-journals.orgnih.gov By using a pre-deuterated building block, such as a deuterated aldehyde, it is possible to construct large libraries of complex, deuterated molecules with the isotope located at a precise position. beilstein-journals.org The Hantzsch dihydropyridine (B1217469) synthesis, a condensation reaction that can utilize an acetoacetate (B1235776) ester, is an example of a powerful MCR that can be adapted to produce site-specifically deuterated products. nih.gov